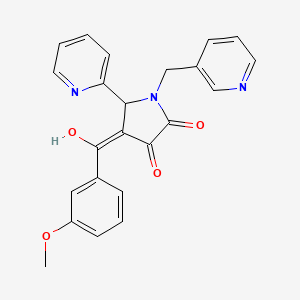

3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS No.: 618878-63-0

Cat. No.: VC6862461

Molecular Formula: C23H19N3O4

Molecular Weight: 401.422

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618878-63-0 |

|---|---|

| Molecular Formula | C23H19N3O4 |

| Molecular Weight | 401.422 |

| IUPAC Name | (4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C23H19N3O4/c1-30-17-8-4-7-16(12-17)21(27)19-20(18-9-2-3-11-25-18)26(23(29)22(19)28)14-15-6-5-10-24-13-15/h2-13,20,27H,14H2,1H3/b21-19+ |

| Standard InChI Key | VHCZUVFRCBRXNM-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)O |

Introduction

The compound “3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one” is a heterocyclic organic molecule that combines pyrrole, pyridine, and benzoyl functional groups. Such compounds are often studied for their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the structural features, potential applications, and synthetic strategies for this compound.

Structural Features

The compound consists of the following key structural elements:

-

Pyrrole Core: The pyrrole ring serves as the central scaffold, which is functionalized at multiple positions.

-

Hydroxy Group: Positioned at carbon 3, this group can participate in hydrogen bonding and may enhance solubility or reactivity.

-

Methoxybenzoyl Group: The methoxy-substituted benzoyl moiety at position 4 introduces aromaticity and electron-donating effects.

-

Pyridine Rings: Two pyridine substituents (at positions 5 and 1) contribute to the compound's heterocyclic nature and may enhance its binding affinity to biological targets.

Table 1: Key Structural Features

| Position | Functional Group | Potential Role |

|---|---|---|

| 3 | Hydroxy (-OH) | Hydrogen bonding; enhances polarity |

| 4 | Methoxybenzoyl (-COPhOMe) | Aromaticity; electron-donating effects |

| 5 | Pyridin-2-yl | Heterocyclic interaction |

| 1 | Pyridin-3-ylmethyl | Structural diversity; bioactivity |

Potential Applications

Compounds with similar structural motifs have been studied for various applications:

-

Pharmacological Activities:

-

Anti-inflammatory: The hydroxy group and heterocyclic rings may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Antioxidant: The methoxybenzoyl group could scavenge free radicals.

-

Antimicrobial: Pyridine derivatives often exhibit activity against bacterial and fungal strains.

-

-

Material Science:

-

Heterocyclic compounds like this one may serve as ligands in coordination chemistry or be used in organic electronics due to their conjugated systems.

-

Synthesis Pathways

Although specific synthesis data for this compound is unavailable, a plausible synthetic route can be inferred based on its structure:

General Steps:

-

Formation of the Pyrrole Core:

-

A common method involves Paal-Knorr synthesis using a diketone precursor and an amine source.

-

-

Substitution at Position 4:

-

The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using methoxybenzoyl chloride.

-

-

Functionalization at Positions 1 and 5:

-

Pyridine substituents can be attached through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling).

-

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Yield (Expected) |

|---|---|---|

| Pyrrole ring formation | Diketone + Ammonia | Moderate |

| Benzoylation | Methoxybenzoyl chloride + AlCl₃ | High |

| Pyridine substitution | Pyridine derivatives + Pd catalyst | Variable |

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques would be employed:

-

NMR Spectroscopy:

-

NMR: To identify proton environments in the pyrrole, benzene, and pyridine rings.

-

NMR: To confirm carbon connectivity.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak to verify molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Key peaks for hydroxyl (), carbonyl (), and aromatic groups.

-

-

X-ray Crystallography:

-

To determine the exact three-dimensional structure.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume